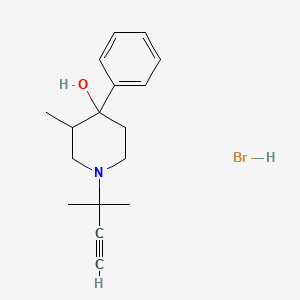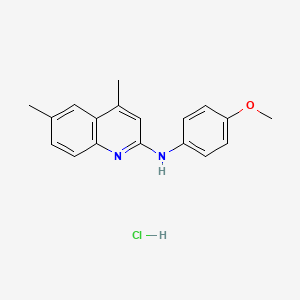![molecular formula C21H24N2O3 B5157695 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. EPPB is a small molecule inhibitor that selectively targets a specific protein, which plays a crucial role in cancer cell proliferation and survival.
Mécanisme D'action
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide selectively targets a protein called heat shock protein 70 (Hsp70), which is overexpressed in cancer cells and plays a crucial role in their survival. Hsp70 is involved in protein folding, degradation, and transport, and it also protects cancer cells from stress-induced apoptosis. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide binds to the ATP-binding site of Hsp70 and inhibits its function, leading to the accumulation of misfolded proteins and the activation of the unfolded protein response pathway. This ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also reduces the levels of Hsp70 and its client proteins, which are involved in cell cycle regulation, DNA repair, and anti-apoptotic signaling. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is its selectivity for Hsp70, which minimizes off-target effects and toxicity. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has poor solubility in water, which can limit its use in certain experiments. It also requires careful handling and storage, as it is sensitive to light and air.
Orientations Futures
There are several future directions for the study of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of interest is the development of more potent and selective Hsp70 inhibitors that can overcome the limitations of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. Another direction is the investigation of the combination of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the role of Hsp70 in other diseases, such as neurodegenerative disorders and infectious diseases, could be explored using 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide as a tool.
Méthodes De Synthèse
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-bromo-N-(4-ethoxyphenyl)benzamide with piperidine, which leads to the formation of 4-(1-piperidinylcarbonyl)-N-(4-ethoxyphenyl)benzamide. In the second step, this compound is reacted with 4-aminobenzoic acid to yield 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide.
Applications De Recherche Scientifique
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer, lung cancer, and colon cancer. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-ethoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-9-5-4-8-18(19)20(24)22-17-12-10-16(11-13-17)21(25)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMMPDGIJXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)

![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)


